3-(Piperazin-1-yl)pentanenitrile dihydrochloride

Description

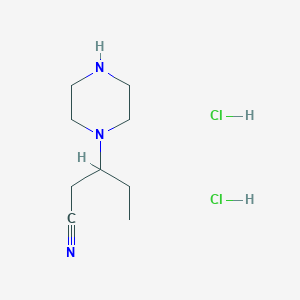

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylpentanenitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHNTPSJJSUSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride typically involves the reaction of piperazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Piperazin-1-yl)pentanenitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Piperazin-1-yl)pentanenitrile dihydrochloride serves as a critical building block for synthesizing more complex molecules. Its structural features allow for modifications that lead to the development of novel compounds with enhanced properties.

Biology

The compound is being investigated for its biological activities, particularly its interactions with neurotransmitter receptors and enzymes. Such interactions are crucial for understanding its potential therapeutic effects in various medical conditions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in treating conditions related to anxiety, depression, and cancer due to its ability to modulate biological pathways.

Industry

This compound is also utilized in industrial applications for producing various chemical products and intermediates. Its versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Table 1: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | In vitro studies indicate significant reduction in MCF-7 breast cancer cell viability (IC50 ~ 5.56 µM). | |

| Neuroprotective Effects | Inhibits neuronal apoptosis under oxidative stress conditions, suggesting potential use in neurodegenerative diseases. | |

| Antimicrobial Efficacy | Demonstrated significant inhibitory effects against various bacterial strains and fungi. |

Antitumor Activity

A study assessed the antitumor effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 5.56 µM, indicating its potential as a chemotherapeutic agent targeting breast cancer cells.

Neuroprotective Effects

Research indicates that this compound can inhibit neuronal apoptosis in models of oxidative stress. This property suggests its potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antimicrobial Efficacy

The compound has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. These findings position it as a candidate for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

Table 2: Pharmacokinetic Profile

| Parameter | Description |

|---|---|

| Absorption | Good solubility in biological fluids facilitates absorption. |

| Distribution | Interacts with plasma proteins which may affect bioavailability. |

| Metabolism | Preliminary studies suggest involvement of cytochrome P450 enzymes; detailed investigations needed. |

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s nitrile group distinguishes it from analogs with carboxylic acids, esters, or ether substituents. For example:

- Hydroxyzine dihydrochloride (ethoxyethanol chain) and Levocetirizine dihydrochloride (ethoxyacetic acid) are antihistamines with polar termini that enhance water solubility and H1 receptor antagonism .

- 3-(Piperazin-1-yl)propanoic acid dihydrochloride (propanoic acid) and 3-(Piperazin-1-yl)propanoic acid ethyl ester dihydrochloride (ester group) demonstrate how chain length and terminal functional groups alter physicochemical behavior .

- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (chlorophenyl and methylpiperazine substituents) highlights the role of aromatic and alkyl groups in anticonvulsant activity .

Physicochemical Properties

Dihydrochloride salts generally exhibit high aqueous solubility. A comparison of molecular weights and formulas is summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group/Substituent |

|---|---|---|---|

| 3-(Piperazin-1-yl)pentanenitrile dihydrochloride* | C₉H₁₈Cl₂N₄ | 265.17 | Nitrile |

| Hydroxyzine dihydrochloride | C₂₁H₂₇Cl₂N₂O₂ | 447.36 | Ethoxyethanol |

| Levocetirizine dihydrochloride | C₂₁H₂₅Cl₃N₂O₃ | 461.81 | Ethoxyacetic acid |

| 3-(Piperazin-1-yl)propanoic acid dihydrochloride | C₇H₁₄Cl₂N₂O₂ | 231.12 | Propanoic acid |

| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride | C₁₃H₁₈Cl₃N₃O | 354.66 | Methylpiperazine, Chlorophenyl |

Pharmacological Activity

- Antihistamines : Hydroxyzine and Levocetirizine dihydrochlorides exhibit potent H1 receptor antagonism, reducing allergic responses . The target compound’s nitrile group lacks the polar terminus required for similar receptor interactions, suggesting divergent applications.

- Anticonvulsants : Piperazine derivatives with chlorophenyl substituents (e.g., compound 12 in ) show efficacy in electroshock seizure models, likely via modulation of neurotransmitter systems .

- Neuroprotection: Piperazine-based NHE inhibitors like FR-183998 () demonstrate neuroprotective effects in ischemia models.

Biological Activity

3-(Piperazin-1-yl)pentanenitrile dihydrochloride, a compound with the CAS number 2230807-40-4, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound is synthesized through multi-step organic reactions. The synthesis typically involves the reaction of piperazine with appropriate alkyl halides followed by nitrilation processes. This compound features a piperazine ring which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Case Studies

- Antitumor Activity : In vitro studies have shown that this compound significantly reduces the viability of MCF-7 breast cancer cells, with IC50 values around 5.56 µM. This suggests its potential as a chemotherapeutic agent targeting breast cancer .

- Neuroprotective Effects : Research indicates that this compound can inhibit neuronal apoptosis in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : The compound has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects, which positions it as a candidate for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound shows good solubility in biological fluids, facilitating absorption.

- Distribution : It interacts with plasma proteins, which may affect its bioavailability.

- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes, although detailed investigations are required .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)pentanenitrile dihydrochloride, and how can experimental efficiency be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and nitrile precursors. To optimize yield, use computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and identify optimal reagents (e.g., NaBH₄ for reduction or H₂O₂ for oxidation). Experimental parameters like solvent polarity and temperature can be refined using ICReDD’s feedback loop integrating computational and experimental data .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-UV/Vis with reference standards (e.g., impurity profiles in ) to quantify residual solvents or byproducts.

- ¹H/¹³C NMR for verifying piperazine ring conformation and nitrile group integrity.

- Elemental Analysis to validate stoichiometry of the dihydrochloride salt.

Stability during analysis requires controlled humidity (<30%) and inert atmospheres to prevent hydrolysis of the nitrile group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact, as piperazine derivatives may cause respiratory irritation .

- Store in airtight containers with desiccants to prevent hygroscopic degradation .

- Dispose of waste via neutralization (e.g., 10% NaOH) followed by incineration, adhering to EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can reaction mechanisms involving the nitrile and piperazine moieties be elucidated under varying pH conditions?

- Methodological Answer :

- Use quantum mechanical/molecular dynamics (QM/MM) simulations to model protonation states of the piperazine ring (pKa ~9.5) and their impact on nucleophilic attack at the nitrile group.

- Validate with in situ FTIR to track intermediate formation (e.g., imine or amide derivatives) in buffered solutions (pH 4–10) .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Perform DSC/TGA to assess crystallinity and hydrate formation, which may alter solubility.

- Use Hansen Solubility Parameters to screen solvents empirically, coupled with DOE (Design of Experiments) to test variables like temperature and ionic strength .

Q. How can impurity profiling be optimized for batch-to-batch consistency in pharmaceutical research?

- Methodological Answer :

- Implement LC-MS/MS with orthogonal separation (e.g., C18 and HILIC columns) to detect trace impurities (e.g., hydrolyzed nitriles or piperazine dimers).

- Cross-reference with certified reference materials (e.g., MM0421 series in ) for quantification .

Q. What biochemical pathways are influenced by this compound, and how can receptor binding assays be designed?

- Methodological Answer :

- Radioligand Displacement Assays (e.g., using ³H-labeled ligands) to screen for affinity at serotonin or dopamine receptors, common targets of piperazine derivatives.

- SPR (Surface Plasmon Resonance) to measure real-time binding kinetics in simulated physiological buffers (pH 7.4, 37°C) .

Q. How do degradation pathways differ under oxidative vs. hydrolytic stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1% H₂O₂ (oxidative) or 0.1M HCl (hydrolytic) at 40°C for 14 days.

- Monitor degradation products via HRMS and correlate with computational predictions (e.g., bond dissociation energies of the nitrile group) .

Q. Can computational models predict the compound’s behavior in multi-component reaction systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.